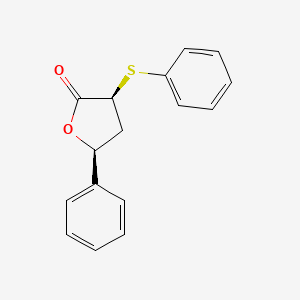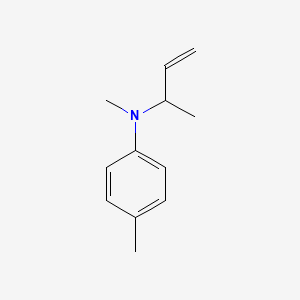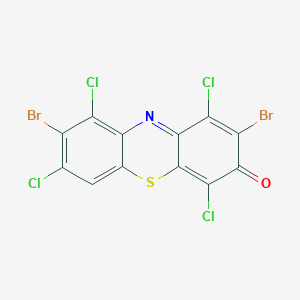
2,8-Dibromo-1,4,7,9-tetrachloro-3H-phenothiazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-Dibromo-1,4,7,9-tetrachloro-3H-phenothiazin-3-one is a complex organic compound belonging to the phenothiazine family Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antihistamine agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dibromo-1,4,7,9-tetrachloro-3H-phenothiazin-3-one typically involves the reaction of substituted ortho-aminothiophenols with dibromo and tetrachloro derivatives of benzoquinone. For instance, a common method involves refluxing 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone with substituted ortho-aminothiophenols in an ethanolic solution of fused sodium acetate . The reaction is carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,8-Dibromo-1,4,7,9-tetrachloro-3H-phenothiazin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo redox reactions, altering its oxidation state and potentially forming new derivatives.
Photochemical Reactions: Exposure to light can induce photochemical reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can facilitate oxidation reactions.
Reducing Agents: Reducing agents such as sodium borohydride can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various phenothiazine derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
2,8-Dibromo-1,4,7,9-tetrachloro-3H-phenothiazin-3-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other phenothiazine derivatives, which are valuable in various chemical studies.
Biology: The compound’s unique structure makes it a subject of interest in biological research, particularly in studying its interactions with biological molecules.
Mechanism of Action
The mechanism of action of 2,8-Dibromo-1,4,7,9-tetrachloro-3H-phenothiazin-3-one involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, phenothiazines generally exert their effects by interacting with neurotransmitter receptors, such as dopamine and serotonin receptors, in the brain. This interaction can modulate neurotransmitter activity, leading to therapeutic effects in conditions like schizophrenia and depression. Additionally, the compound may inhibit certain enzymes or proteins involved in inflammatory pathways, contributing to its potential anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
2,8-Dibromo-3H-phenothiazin-3-one: This compound is structurally similar but lacks the tetrachloro substitution, which may affect its chemical properties and applications.
1,6,7,12-Tetrachloroperylene-3,4,9,10-tetracarboxylic acid derivatives: These compounds share the tetrachloro substitution but differ in their core structure, leading to different chemical behaviors and applications.
Uniqueness
2,8-Dibromo-1,4,7,9-tetrachloro-3H-phenothiazin-3-one is unique due to the combination of bromine and chlorine substitutions on the phenothiazine core
Properties
CAS No. |
62721-53-3 |
|---|---|
Molecular Formula |
C12HBr2Cl4NOS |
Molecular Weight |
508.8 g/mol |
IUPAC Name |
2,8-dibromo-1,4,7,9-tetrachlorophenothiazin-3-one |
InChI |
InChI=1S/C12HBr2Cl4NOS/c13-4-2(15)1-3-9(6(4)16)19-10-7(17)5(14)11(20)8(18)12(10)21-3/h1H |
InChI Key |
HMQYXYKGBNDZRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)Br)Cl)N=C3C(=C(C(=O)C(=C3Cl)Br)Cl)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[4-(benzenesulfonyl)phenyl]phosphinic acid](/img/structure/B14526956.png)
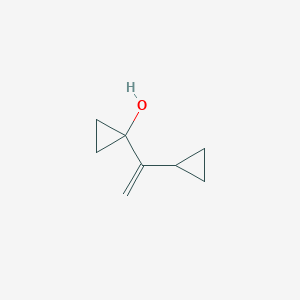
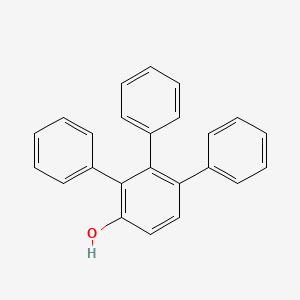
![4-Ethoxy-1-[(4-nitrophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14526979.png)
![Sodium [4-(trifluoromethyl)phenyl]methanide](/img/structure/B14526993.png)
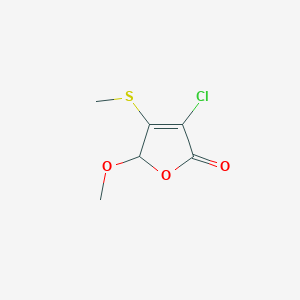
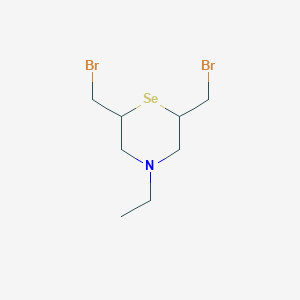
![2-[(6-Methylcyclohex-3-en-1-yl)methylidene]cyclohexan-1-one](/img/structure/B14527020.png)
![1-[(Benzyloxy)carbonyl]-L-prolyl-L-serylglycine](/img/structure/B14527029.png)
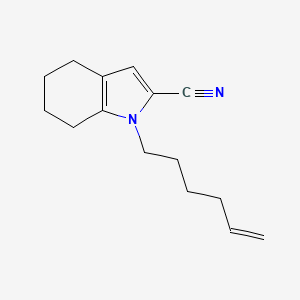
![2-[Bis(methylsulfanyl)methylidene]-3-oxo-5-phenylpent-4-enenitrile](/img/structure/B14527044.png)
![2-[4-(Hexyloxy)phenyl]-6-methoxy-1,3-benzothiazole](/img/structure/B14527053.png)
